molecular formula C27H22N2O4 B295694 (4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B295694
M. Wt: 438.5 g/mol
InChI Key: HYZRJUZUQKRMCM-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound that features a combination of indole, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The oxazole ring can be introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups .

Scientific Research Applications

(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The indole and oxazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one apart is the combination of indole, oxazole, and phenyl groups in a single molecule. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(4Z)-4-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H22N2O4/c1-31-24-13-7-8-14-25(24)32-16-15-29-18-20(21-11-5-6-12-23(21)29)17-22-27(30)33-26(28-22)19-9-3-2-4-10-19/h2-14,17-18H,15-16H2,1H3/b22-17-

InChI Key

HYZRJUZUQKRMCM-XLNRJJMWSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5

SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5

Origin of Product

United States

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